molecular formula C9H8ClNO4 B14480342 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one CAS No. 66358-54-1

1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one

Cat. No.: B14480342
CAS No.: 66358-54-1
M. Wt: 229.62 g/mol
InChI Key: GYLKOXFYUOQVJL-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyl group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one typically involves multiple steps One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group This is followed by chloromethylation to add the chloromethyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, modifying biomolecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
  • 1-[5-(Bromomethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one
  • 1-[5-(Chloromethyl)-2-hydroxy-3-aminophenyl]ethan-1-one

Uniqueness

1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one is unique due to the presence of both a nitro group and a chloromethyl group on the phenyl ring

Properties

CAS No.

66358-54-1

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

1-[5-(chloromethyl)-2-hydroxy-3-nitrophenyl]ethanone

InChI

InChI=1S/C9H8ClNO4/c1-5(12)7-2-6(4-10)3-8(9(7)13)11(14)15/h2-3,13H,4H2,1H3

InChI Key

GYLKOXFYUOQVJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)CCl)[N+](=O)[O-])O

Origin of Product

United States

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